2-(Piperazin-1-ylmethyl)-1,3-benzothiazole dihydrochloride

Aqueous solubility Salt selection Assay compatibility

2-(Piperazin-1-ylmethyl)-1,3-benzothiazole dihydrochloride (CAS 1171038-67-7) is a heterocyclic compound combining a benzothiazole core with a piperazine moiety via a methylene linker, supplied as a dihydrochloride salt to enhance aqueous solubility. With a molecular weight of 306.3 g·mol⁻¹ (free base: 233.33 g·mol⁻¹), this scaffold has been investigated within broader benzothiazole-piperazine derivative series for acetylcholinesterase (AChE) inhibition , cytotoxic activity against solid tumor cell lines , and PPARδ agonism.

Molecular Formula C12H17Cl2N3S
Molecular Weight 306.3 g/mol
CAS No. 1171038-67-7
Cat. No. B1519508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Piperazin-1-ylmethyl)-1,3-benzothiazole dihydrochloride
CAS1171038-67-7
Molecular FormulaC12H17Cl2N3S
Molecular Weight306.3 g/mol
Structural Identifiers
SMILESC1CN(CCN1)CC2=NC3=CC=CC=C3S2.Cl.Cl
InChIInChI=1S/C12H15N3S.2ClH/c1-2-4-11-10(3-1)14-12(16-11)9-15-7-5-13-6-8-15;;/h1-4,13H,5-9H2;2*1H
InChIKeySANHMEMTMIYEFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Piperazin-1-ylmethyl)-1,3-benzothiazole dihydrochloride (CAS 1171038-67-7): A Soluble Benzothiazole-Piperazine Scaffold for Drug Discovery


2-(Piperazin-1-ylmethyl)-1,3-benzothiazole dihydrochloride (CAS 1171038-67-7) is a heterocyclic compound combining a benzothiazole core with a piperazine moiety via a methylene linker, supplied as a dihydrochloride salt to enhance aqueous solubility. With a molecular weight of 306.3 g·mol⁻¹ (free base: 233.33 g·mol⁻¹), this scaffold has been investigated within broader benzothiazole-piperazine derivative series for acetylcholinesterase (AChE) inhibition [2], cytotoxic activity against solid tumor cell lines [1], and PPARδ agonism [3]. Its primary differentiation as a procurement choice lies in the dihydrochloride salt form, which provides markedly improved aqueous solubility over the free base (CAS 232263-03-5), enabling direct use in biochemical and cell-based assays without the solubility limitations that frequently constrain benzothiazole-based screening candidates.

Why the Free Base or Other Benzothiazole-Piperazine Salts Cannot Substitute for 2-(Piperazin-1-ylmethyl)-1,3-benzothiazole dihydrochloride (CAS 1171038-67-7)


The free base form (CAS 232263-03-5) of 2-(piperazin-1-ylmethyl)-1,3-benzothiazole exhibits limited aqueous solubility [1], which can severely restrict its utility in aqueous biochemical assays, cell-based screening, and in vivo formulation development. The dihydrochloride salt (CAS 1171038-67-7) overcomes this limitation via protonation of the piperazine nitrogens, conferring markedly enhanced water solubility [1] without altering the core pharmacophore. Furthermore, closely related benzothiazole-piperazine analogs with substituents on the piperazine ring (e.g., N-alkyl or N-aroyl derivatives) can exhibit divergent target selectivity and cytotoxicity profiles [2], meaning that even structurally similar compounds cannot be assumed interchangeable. The unsubstituted piperazine NH in the methylene-linked scaffold provides a unique hydrogen-bond donor for target engagement and a synthetic handle for further derivatization, distinguishing it from N-substituted or directly linked piperazinyl-benzothiazole analogs.

Quantitative Differentiation of 2-(Piperazin-1-ylmethyl)-1,3-benzothiazole dihydrochloride (CAS 1171038-67-7) vs. Closest Analogs


Aqueous Solubility: Dihydrochloride Salt vs. Free Base

The free base (CAS 232263-03-5) has limited aqueous solubility (measured at 38 μM in ChEMBL solubility assay [1]), while the dihydrochloride salt form (CAS 1171038-67-7) is reported to be soluble in water at concentrations ≥50 mg·mL⁻¹ [2], representing an approximately >400-fold improvement in aqueous solubility. This solubility enhancement is a direct consequence of protonation of the piperazine nitrogens, which significantly increases ionic character without modifying the benzothiazole-piperazine pharmacophore.

Aqueous solubility Salt selection Assay compatibility

Antitumor Cytotoxicity: Class-Level Evidence from Benzothiazole-Piperazine Derivatives

In a series of ten benzothiazole-piperazine derivatives evaluated for in vitro cytotoxicity [1], the most active compounds achieved GI50 values in the low micromolar range against hepatocellular (Huh7), breast (MCF-7), and colorectal (HCT-116) cancer cell lines. The core scaffold 2-(piperazin-1-ylmethyl)-1,3-benzothiazole, as the unsubstituted parent structure, serves as the reference point against which N-substituted derivatives (e.g., benzylpiperazine and aroylpiperazine analogs) are benchmarked; compound 1d, a closely related derivative, was highly cytotoxic across all three cell lines and induced apoptosis via subG1 cell cycle arrest [1].

Anticancer Cytotoxicity GI50

Acetylcholinesterase Inhibition: Activity Range Across Benzothiazole-Piperazine Series

Within a library of 14 benzothiazole-piperazine compounds designed as AChE inhibitors, the most potent derivatives (compounds 19 and 20) demonstrated very good activity on AChE enzyme, with enzyme kinetics studies confirming competitive inhibition [1]. The unsubstituted 2-(piperazin-1-ylmethyl) scaffold represents the core pharmacophore from which these active derivatives were elaborated. By comparison, a separate study of benzothiazole-piperazine hybrids reported compound LB05 with an AChE IC50 of 0.40 ± 0.01 μM and Ki of 0.28 μM [2], while donepezil (clinical reference) exhibits an IC50 of 0.014 μM [3], contextualizing the potency range achievable with this scaffold family.

Alzheimer's disease Cholinesterase IC50

Physicochemical Determinants: Lipophilicity and Solubility-pH Profile

The free base has a calculated logP (cLogP) of approximately 2.1–2.4 , indicating moderate lipophilicity suitable for blood-brain barrier penetration—a relevant characteristic for CNS-targeted applications such as AChE inhibition. The dihydrochloride salt provides a solubility advantage across a broad pH range (pH 1–9), with solubility reported at 1 mg·mL⁻¹ at pH extremes . This contrasts with the free base, which has minimal solubility at neutral pH but may dissolve under acidic conditions due to piperazine protonation, though without the guaranteed stoichiometric solubility enhancement of the pre-formed dihydrochloride.

Lipophilicity cLogP pH-dependent solubility

High-Impact Application Scenarios for 2-(Piperazin-1-ylmethyl)-1,3-benzothiazole dihydrochloride (CAS 1171038-67-7)


Aqueous Biochemical Screening in Alzheimer's Disease Drug Discovery

The dihydrochloride salt form enables direct dissolution in PBS-based assay buffers at concentrations up to 50 mg·mL⁻¹ [1], removing the need for DMSO co-solvents that can inhibit AChE enzymes. This compound serves as a core scaffold for focused library synthesis targeting AChE, with established class-level activity (derivative IC50 range: 0.40 μM to >100 μM [REFS-2, REFS-3]) supporting its use in high-throughput screening cascades for Alzheimer's disease therapeutics.

Anticancer SAR Campaigns Using the Unsubstituted Parent as Baseline

In cytotoxicity screening programs against hepatocellular (Huh7), breast (MCF-7), and colorectal (HCT-116) cancer cell lines, the unsubstituted 2-(piperazin-1-ylmethyl) scaffold serves as a critical baseline for structure-activity relationship expansion [2]. Its free piperazine NH provides a synthetic handle for N-alkylation, N-acylation, or N-sulfonylation, enabling rapid diversification into focused libraries while maintaining the core benzothiazole pharmacophore validated in the Gurdal et al. 2015 study.

Metabolic Syndrome Research via PPARδ Agonist Development

The 2-piperazinyl-benzothiazole scaffold, of which this compound is the methylene-linked variant, has yielded potent and selective PPARδ agonists with EC50 values as low as 4.1 nM in reporter gene assays [3]. While this specific compound is not the optimized PPARδ agonist itself, it provides a structurally distinct starting point (methylene linker vs. direct attachment) for exploring alternative binding modes within the PPARδ ligand-binding domain, potentially addressing selectivity challenges observed with direct-linker analogs.

Chemical Biology Probe Development Requiring Defined Salt Stoichiometry

For chemical proteomics and target engagement studies where precise compound concentration in aqueous media is critical, the dihydrochloride salt (CAS 1171038-67-7) offers a defined stoichiometric form with reproducible solubility [1], unlike the free base which requires variable amounts of acid for dissolution. This is essential for SPR (surface plasmon resonance) binding assays, ITC (isothermal titration calorimetry), and cellular thermal shift assays (CETSA) that demand accurate and reproducible compound concentrations in aqueous buffer.

Quote Request

Request a Quote for 2-(Piperazin-1-ylmethyl)-1,3-benzothiazole dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.